3,3-dimethyl-1-(2-phenylethyl)urea
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Overview
Description
3,3-Dimethyl-1-(2-phenylethyl)urea is an organic compound with the molecular formula C({11})H({16})N(_{2})O It is a urea derivative characterized by the presence of a phenylethyl group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1-(2-phenylethyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of isobutyraldehyde with ammonia to form the intermediate, which is then reacted with phenylethylamine. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol or methanol to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure minimal by-product formation and efficient use of raw materials .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or halogenating agents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and halogenated compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3-Dimethyl-1-(2-phenylethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and resins
Mechanism of Action
The mechanism by which 3,3-dimethyl-1-(2-phenylethyl)urea exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-phenylethylurea: Similar structure but lacks the two methyl groups on the nitrogen atom.
N,N-Dimethylurea: Lacks the phenylethyl group.
Phenylethylurea: Lacks the dimethyl substitution on the nitrogen atom.
Uniqueness
3,3-Dimethyl-1-(2-phenylethyl)urea is unique due to the presence of both the phenylethyl group and the dimethyl substitution on the nitrogen atom. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
67616-21-1 |
---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1,1-dimethyl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C11H16N2O/c1-13(2)11(14)12-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,12,14) |
InChI Key |
UTVNIVWWOUWLSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCCC1=CC=CC=C1 |
Purity |
95 |
Origin of Product |
United States |
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